

An In-depth Technical Guide to the Elemental Properties and Characteristics of Tellurium

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Compound of Interest

Compound Name: Tellurium

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium (Te), atomic number 52, is a rare, brittle, silver-white metalloid belonging to the chalcogen group (Group 16) of the periodic table.[1][2] Chemically related to sulfur and selenium, it exhibits properties intermediate between those of metals and non-metals.[2][3] While its cosmic abundance is greater than its terrestrial presence, **tellurium's** rarity in the Earth's crust is comparable to that of platinum.[1][4] This scarcity is attributed to the formation of a volatile hydride during Earth's nebular formation, which caused it to be lost to space.[1]

Historically used in alloys to improve machinability, **tellurium** has gained significant attention in modern high-technology sectors.[1][3] It is a key component in advanced thermoelectric materials, photosensitive semiconductors, and notably, in the production of cadmium telluride (CdTe) thin-film solar cells.[1][5] For the drug development professional, **tellurium** presents a unique profile; it has no known essential biological function and its compounds, particularly the oxyanions tellurite (TeO_3^{2-}) and tellurate (TeO_4^{2-}), are toxic to most organisms even at low concentrations.[6][7] This toxicity, primarily mediated by oxidative stress and interaction with critical enzyme systems, offers avenues for the development of novel antimicrobial and anticancer agents.[8][9] This guide provides a comprehensive overview of the core elemental properties of **tellurium**, experimental methodologies for its purification and analysis, and its biological interactions, serving as a foundational resource for the scientific community.

Core Elemental and Physical Properties

Tellurium exists in two primary allotropic forms: a silvery-white, metallic crystalline form and a black-brown amorphous powder.^{[1][10]} The crystalline form is brittle, easily pulverized, and possesses a hexagonal crystal structure composed of helical chains of covalently bonded **tellurium** atoms.^{[1][11]}

Data Summary Tables

The fundamental properties of **tellurium** are summarized in the tables below for ease of reference and comparison.

Table 1: General and Atomic Properties of **Tellurium**

Property	Value
Atomic Number	52 ^[1]
Symbol	Te ^[1]
Atomic Mass	127.60 u ^[12]
Electron Configuration	[Kr] 4d ¹⁰ 5s ² 5p ⁴ ^[12]
Valence Electrons	6 ^[12]
Oxidation States	-2, +2, +4, +6 (most common is +4) ^{[1][10]}
Electronegativity (Pauling Scale)	2.1 ^[12]
Atomic Radius (van der Waals)	206 pm ^[12]
1st Ionization Energy	9.01 eV ^[12]

Table 2: Physical and Structural Properties of **Tellurium**

Property	Value
State at 20°C (STP)	Solid[12]
Appearance	Silvery-white, lustrous metalloid[1]
Density	6.24 g/cm ³ [12]
Melting Point	449.51 °C (722.66 K)[1]
Boiling Point	988 °C (1261 K)[1]
Crystal Structure	Hexagonal (Trigonal)[1][12]
Space Group	P ₃ 121 or P ₃ 221[11]
Cell Parameters (a, c)	a = 445.59 pm, c = 592.75 pm (at 20 °C)[1]
Thermal Conductivity	1.97–3.38 W/(m·K)[1]
Magnetic Ordering	Diamagnetic[1]

Table 3: Isotopic Composition of Naturally Occurring Tellurium

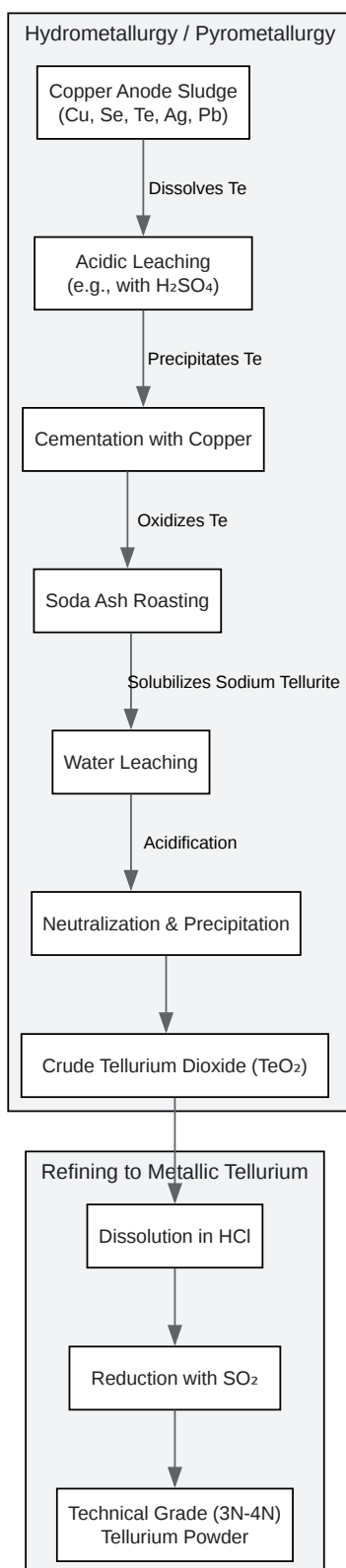
Isotope	Natural Abundance (%)	Half-life (t _{1/2})	Decay Mode
¹²⁰ Te	0.09%[13]	Stable	-
¹²² Te	2.55%[13]	Stable	-
¹²³ Te	0.89%[13]	Stable (>9.2 x 10 ¹⁶ y)	-
¹²⁴ Te	4.74%[13]	Stable	-
¹²⁵ Te	7.07%[13]	Stable	-
¹²⁶ Te	18.84%[13]	Stable	-
¹²⁸ Te	31.74%[13]	2.25 x 10 ²⁴ y[14]	β ⁻ β ⁻
¹³⁰ Te	34.08%[13]	7.9 x 10 ²⁰ y[14]	β ⁻ β ⁻

Production and Experimental Purification Protocols

Tellurium is not mined as a primary product but is most commonly recovered as a by-product from the anode sludges generated during the electrolytic refining of copper and lead.^{[1][8]} The concentration in copper anode sludge can range from 0.5% to 8%.^[15] Achieving the high purity (e.g., 6N to 7N, or 99.9999% to 99.99999%) required for semiconductor and optoelectronic applications necessitates sophisticated, multi-stage refining processes.^{[16][17]}

General Production Workflow

The initial recovery from copper anode sludge involves a series of hydrometallurgical and pyrometallurgical steps to separate **tellurium** from copper, selenium, silver, and other metals.^{[8][15]} A generalized workflow is depicted below.



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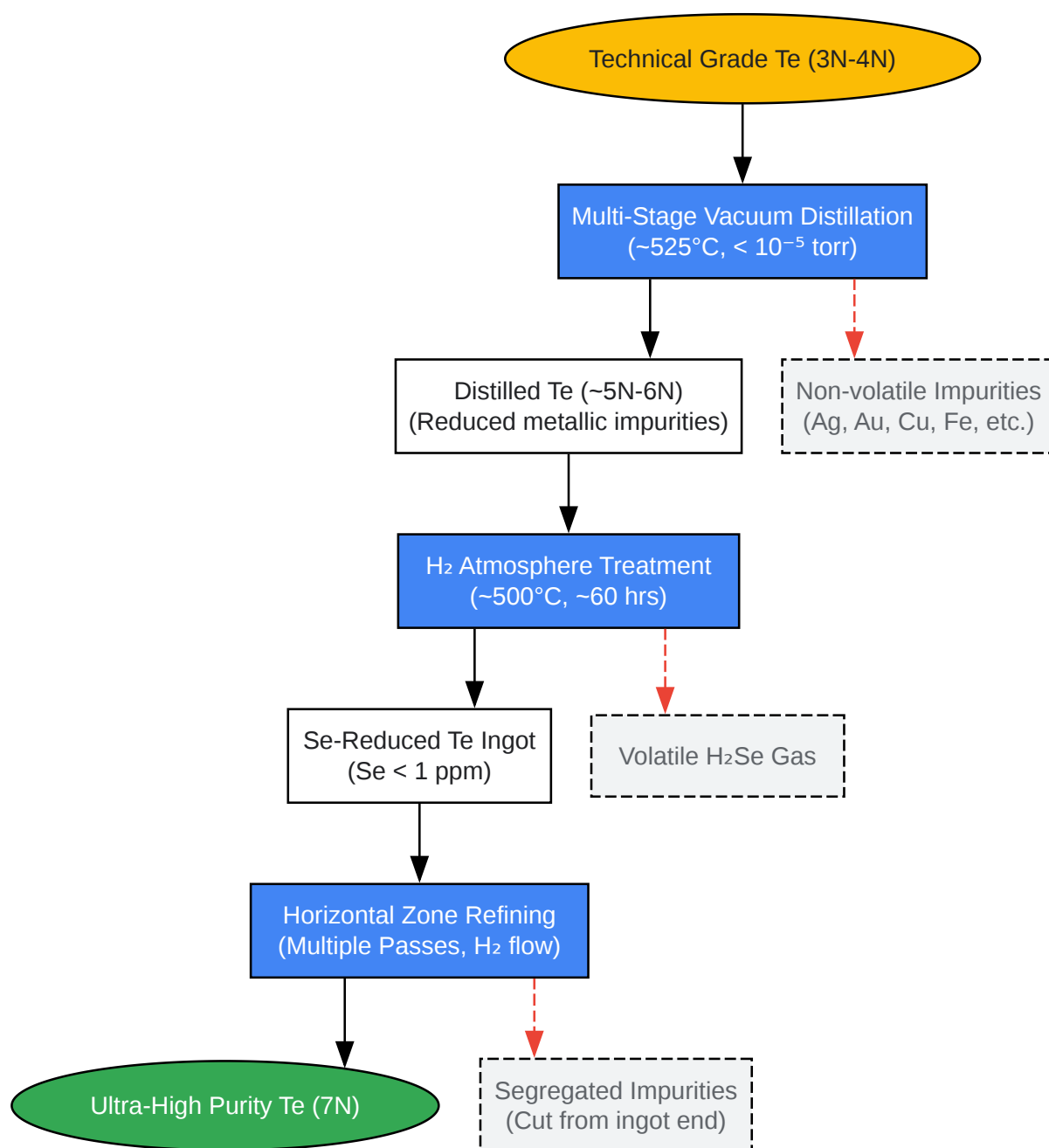
Fig. 1: Generalized workflow for **tellurium** extraction from copper anode sludge.

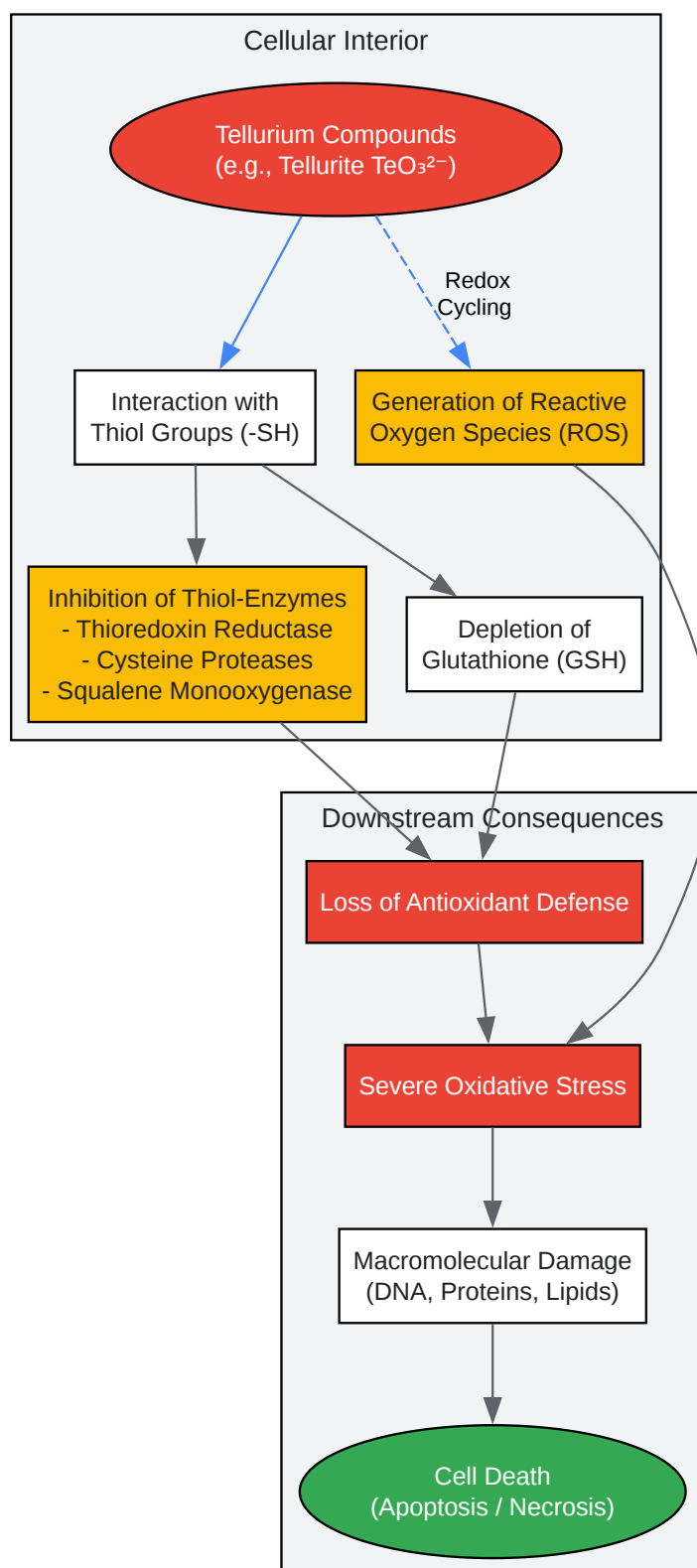
Experimental Protocol: High-Purity Tellurium via Vacuum Distillation and Zone Refining

To achieve ultra-high purity (6N to 7N), technical grade **tellurium** undergoes further physical purification methods. The most effective non-chemical routes are vacuum distillation followed by horizontal zone refining.[\[18\]](#)

- Objective: To remove impurities with significantly different vapor pressures from **tellurium**. Elements like Sb, Bi, Al, Au, Ag, Cu, Si, and Fe can be effectively separated.[\[18\]](#)
- Apparatus: A multi-stage vacuum distillation unit comprising specially designed quartz ampoules connected to a high-vacuum system (capable of reaching $\sim 10^{-6}$ torr). The design should allow for the collection of distillate without breaking the vacuum.[\[16\]](#)[\[19\]](#)
- Methodology:
 - Place technical grade (e.g., 4N) **tellurium** into the distillation section of the first quartz ampoule.
 - Evacuate the system to a pressure of at least 1×10^{-5} torr.
 - Heat the **tellurium** source to a distillation temperature of approximately 525 °C.[\[17\]](#)[\[19\]](#)
 - Condense the purified **tellurium** vapor on a water-cooled cold finger or a cooler section of the ampoule.
 - For multi-stage distillation, the condensed material from the first stage serves as the source for the second stage, and so on. This can be achieved in a continuous apparatus to prevent atmospheric exposure between stages.[\[16\]](#)
 - Three stages of distillation are typically sufficient to upgrade 4N+ material to 6N purity.[\[16\]](#)
- Objective: To further purify the distilled **tellurium** by segregating remaining impurities based on their different solubilities in the solid and liquid phases of **tellurium**. This is particularly effective for removing selenium.[\[17\]](#)

- Apparatus: A horizontal zone refiner consisting of a long quartz tube, a quartz "boat" to hold the **tellurium** ingot, a movable heater capable of creating a narrow molten zone, and a system for maintaining a high-purity gas atmosphere.[\[17\]](#)[\[18\]](#)
- Methodology:
 - Preparation: The quartz boat and tube must be meticulously cleaned by etching in a mixture of aqua regia and ~1% HF (5:1 ratio) for 60 minutes, followed by rinsing with deionized water and drying with a dry nitrogen jet.[\[18\]](#)
 - Loading: Cast the vacuum-distilled **tellurium** into an ingot and place it in the quartz boat inside the quartz tube.
 - Atmosphere: Evacuate the tube and backfill with high-purity (at least 7N) hydrogen gas. Maintain a continuous slow flow of hydrogen (~100 cm³/min) throughout the process.[\[17\]](#)
 - Initial Selenium Removal: Before starting the zone passes, melt the entire ingot at ~500 °C under the hydrogen flow for up to 60 hours. Hydrogen reacts with selenium to form volatile hydrogen selenide (H₂Se), which is carried away by the gas flow, reducing selenium content to <1 ppm.[\[17\]](#)
 - Zone Refining: Solidify the ingot. Create a narrow molten zone (~30 mm wide) at one end of the ingot using the movable heater. The zone temperature should be maintained just above **tellurium**'s melting point, around 480 ± 1°C.[\[18\]](#)
 - Slowly move the heater along the ingot at a controlled speed (e.g., 1.5-2.0 mm/min), causing the molten zone to traverse the length of the ingot.[\[20\]](#) Impurities with a segregation coefficient less than one will be carried along with the molten zone to one end of the ingot.
 - Repeat this process for multiple passes (e.g., 16-20 passes).[\[17\]](#)[\[20\]](#) The end of the ingot where impurities have concentrated can be physically cut off.
 - The final product can achieve 7N (99.99999%) purity.[\[17\]](#)





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